![molecular formula C13H11N3O3S B5781682 N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5781682.png)
N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-furamide
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Overview
Description
“N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-furamide” is an organic compound that contains nitrogen and is based on one or more atoms of nitrogen . It structurally resembles ammonia in that the nitrogen can bond up to three hydrogens, but it also has additional properties based on its carbon connectivity .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of aldehydes and ketones with ammonia or 1º-amines to form imine derivatives, also known as Schiff bases . The reaction is acid-catalyzed and reversible in the same sense as acetal formation . The pH for reactions which form imine compounds must be carefully controlled .Molecular Structure Analysis
Amines are classified differently from alkyl halides and alcohols because nitrogen has a neutral bonding pattern of three bonds with a single lone pair . To classify amines, we look at the nitrogen atom of the amine and count the number of alkyl groups bonded to it .Chemical Reactions Analysis
Amines seldom serve as leaving groups in nucleophilic substitution or base-catalyzed elimination reactions . Indeed, they are even less effective in this role than are hydroxyl and alkoxyl groups . While we will see another section that it is possible to coax the amine to serve as a leaving group .Physical And Chemical Properties Analysis
Amines are organic compounds which contain and are often actually based on one or more atoms of nitrogen . Structurally amines resemble ammonia in that the nitrogen can bond up to three hydrogens, but amines also have additional properties based on their carbon connectivity .Scientific Research Applications
Antitubercular Drug Development
This compound has been studied for its potential in the development of antitubercular drugs . It has been found to inhibit two key enzymes in Mycobacterium tuberculosis, PyrG and PanK . These enzymes are involved in the biosynthesis of CTP and coenzyme A respectively, which are essential for the growth of M. tuberculosis .
Multitarget Drug Discovery
The compound has been used in a multitarget approach to drug discovery . This approach is based on the idea that drugs that hit multiple targets can be more effective, especially in the treatment of complex diseases like tuberculosis .
Pharmacological Evaluation
The compound has been synthesized and evaluated for its pharmacological properties . In particular, compounds bearing similar groups have shown potent activity in MES and scPTZ tests .
Anti-HIV Activity
Derivatives of the compound have been synthesized and screened for their anti-HIV activity . These studies have focused on the inhibition of HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells .
Anticonvulsant Activity
The compound has been studied for its potential anticonvulsant activity . In particular, derivatives containing 2-nitro aniline and 3-nitro aniline have shown significant biological activities .
Biological Screening
The compound and its derivatives have been evaluated for their biological screening . This involves testing the compounds for their potential therapeutic effects and toxicity .
Mechanism of Action
Future Directions
The future directions of research into “N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-furamide” and similar compounds could involve exploring their potential applications in various fields, such as medicine or materials science. Further studies could also focus on improving the synthesis methods and understanding the detailed mechanisms of their reactions .
properties
IUPAC Name |
N-[(2-carbamoylphenyl)carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c14-11(17)8-4-1-2-5-9(8)15-13(20)16-12(18)10-6-3-7-19-10/h1-7H,(H2,14,17)(H2,15,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWZKECKKFGDJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=S)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-carbamoylphenyl)carbamothioyl]furan-2-carboxamide |
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